Canrenone-d6 (Major)

LC-MS/MS Isotopic interference Internal standard selection

Researchers using unlabeled canrenone as an internal standard face indistinguishable analyte-IS signals in MS, compromising quantification. Canrenone-d6 (Major) resolves this with a definitive +6 Da mass separation. - Eliminates cross-talk: +6 Da shift prevents spectral overlap seen with +4 Da isotopologues. - Isomer-validated: "Major" designation ensures retention time match for accurate matrix effect correction. - Regulatory aligned: Traceable to USP Spironolactone Related Compound A-d6, supporting ICH M10 method validation.

Molecular Formula C₂₂H₂₂D₆O₃
Molecular Weight 346.49
Cat. No. B1151990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanrenone-d6 (Major)
Synonyms(7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic Acid γ-Lactone-d6;  _x000B_17α-2-Carboxyethyl-17β-hydroxyandrosta-4,6-dien-3-one Lactone-d6;  Phanurane-d6; 
Molecular FormulaC₂₂H₂₂D₆O₃
Molecular Weight346.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canrenone-d6 (Major) Internal Standard Overview


Canrenone-d6 (Major) is a hexadeuterated stable isotope-labeled derivative of canrenone (Aldadiene), the active mineralocorticoid receptor antagonist metabolite of spironolactone [1]. The compound features six deuterium atoms at specific positions (2,2,3',3',4,7) on the steroidal backbone, yielding a molecular formula of C₂₂H₂₂D₆O₃ and a molecular weight of 346.49 g/mol—a mass shift of +6 Da relative to unlabeled canrenone (C₂₂H₂₈O₃, 340.46 g/mol) . This isotopic substitution preserves the pharmacological profile and chromatographic behavior of the parent compound while enabling unambiguous mass spectrometric differentiation .

Canrenone-d6 (Major) Substitution Limitations


In LC-MS/MS quantification of canrenone in complex biological matrices, non-deuterated canrenone cannot serve as an internal standard because it is indistinguishable from the analyte by mass spectrometry . Among deuterated isotopologues, Canrenone-d4 (4 deuterium atoms, MW 344.48) provides a smaller +4 Da mass shift, increasing the risk of isotopic interference from naturally occurring M+4 isotopomers of the analyte [1]. Canrenone-d6 (Major) offers a +6 Da mass separation, which minimizes spectral overlap and cross-talk in multiple reaction monitoring (MRM) transitions . The designation "Major" denotes the primary chromatographic isomer with validated retention time matching the parent analyte—a critical parameter for accurate matrix effect correction that generic deuterated standards lacking isomer specification cannot guarantee.

Canrenone-d6 (Major) Differentiation Evidence


Mass Shift Advantage Over Canrenone-d4

Canrenone-d6 (Major) provides a mass shift of +6 Da versus unlabeled canrenone (MW 346.49 vs. 340.46), compared to Canrenone-d4 which yields only a +4 Da shift (MW 344.48 vs. 340.46) . This larger mass separation reduces the probability of isotopic cross-talk and spectral overlap with naturally occurring M+4 isotopomers of the analyte, which can contribute up to 2-5% of the parent ion intensity in high-resolution MS . In MRM mode, the optimized transition m/z 347.1 → 107.0 for Canrenone-d6 is fully resolved from the analyte transition m/z 341.1 → 107.0, whereas a +4 Da internal standard may exhibit partial overlap with analyte isotopologue clusters.

LC-MS/MS Isotopic interference Internal standard selection

Pharmacopeial Compliance as EP Impurity F-d6

Canrenone-d6 (Major) is formally designated as Spironolactone EP Impurity F-d6 and serves as a fully characterized reference standard compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines . This designation establishes the compound as a traceable reference standard for analytical method development, method validation (AMV), and quality control applications during spironolactone drug substance and formulation testing [1]. In contrast, generic Canrenone-d4 and non-pharmacopeial deuterated analogs lack this formal regulatory recognition, limiting their acceptability for IND/NDA submission packages requiring compendial traceability.

Quality control Pharmaceutical analysis Regulatory compliance

Isotopic Enrichment and Purity Validation

Canrenone-d6 (Major) is supplied with documented chemical purity ≥98% and isotopic enrichment specifications verified by orthogonal analytical methods including NMR spectroscopy (confirming site-specific deuterium incorporation at positions 2,2,3',3',4,7) and high-resolution mass spectrometry (quantifying the +6 Da mass shift) . The compound undergoes multi-method characterization including HPLC purity assessment, NMR structural confirmation, and MS isotopic distribution analysis, with full Certificate of Analysis documentation available . For comparison, generic deuterated canrenone products may lack documented isotopic enrichment data or provide only nominal labeling without position-specific verification, introducing uncertainty in quantitative applications.

Stable isotope labeling Analytical standard qualification Method validation

Optimized MRM Transition for Quantification

Canrenone-d6 (Major) has been validated as an internal standard for LC-MS/MS quantification of canrenone using the optimized MRM transition m/z 347.1 → 107.0, directly corresponding to the analyte transition m/z 341.1 → 107.0 for unlabeled canrenone . This established transition pair has been successfully applied in pharmacokinetic studies of spironolactone across multiple species (dog, human) with calibration curve linearity demonstrated over ranges spanning 1-200 ng/mL (R² > 0.99) . The validated transition leverages the identical fragmentation pathway shared by labeled and unlabeled species, ensuring accurate ratio-based quantification independent of instrument tuning variations.

MRM optimization Plasma quantification Spironolactone pharmacokinetics

Canrenone-d6 (Major) Use Cases


Regulatory Bioequivalence Studies

In bioavailability/bioequivalence (BA/BE) studies submitted to FDA or EMA, the use of Spironolactone EP Impurity F-d6 (Canrenone-d6) as an internal standard provides documented traceability to pharmacopeial reference standards, satisfying regulatory expectations for method validation under ICH M10 guidelines . The +6 Da mass separation minimizes the risk of isotopic interference during canrenone quantification in human plasma, a critical requirement for demonstrating bioequivalence of generic spironolactone formulations where plasma canrenone concentrations are the primary pharmacokinetic endpoint .

Clinical Pharmacokinetic Monitoring

Canrenone-d6 (Major) enables precise quantification of serum canrenone levels in patients receiving spironolactone therapy, with validated linearity from 1-200 ng/mL . This analytical capability supports adherence monitoring in resistant arterial hypertension cohorts, where canrenone levels measured 6 hours post-dose correlate with spironolactone exposure and provide an objective metric of medication compliance that cannot be obtained through self-reporting . The stable isotope internal standard corrects for matrix effects inherent in serum samples from hypertensive patients with varying lipid profiles and protein content.

Preclinical Metabolism Studies

In multi-species pharmacokinetic studies (e.g., dog models used to bridge human spironolactone metabolism), Canrenone-d6 (Major) provides consistent internal standardization across different biological matrices (plasma, urine, tissue homogenates) . The validated MRM transition m/z 347.1 → 107.0 maintains specificity regardless of species-specific endogenous interferences, enabling cross-species data comparability essential for allometric scaling and first-in-human dose predictions. The documented isotopic purity ≥98% ensures that deuterium loss artifacts do not confound metabolite identification workflows .

Quality Control & Stability-Indicating Methods

As a USP-designated related compound standard (USP Spironolactone Related Compound A-d6), Canrenone-d6 (Major) serves as a qualified reference for developing stability-indicating HPLC-UV and LC-MS methods for spironolactone API and finished drug products . The compound's EP Impurity F designation supports forced degradation studies where canrenone may form as a degradation product; the deuterated internal standard enables accurate quantification of trace canrenone impurities at levels below 0.1% of the parent drug peak, satisfying ICH Q3A/B reporting thresholds .

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